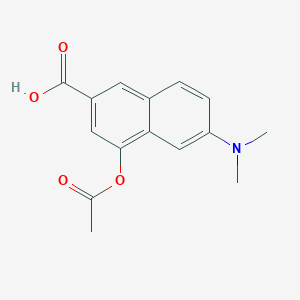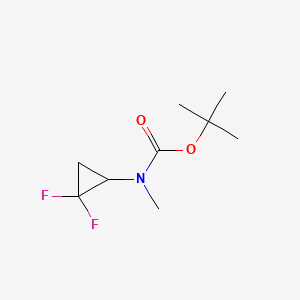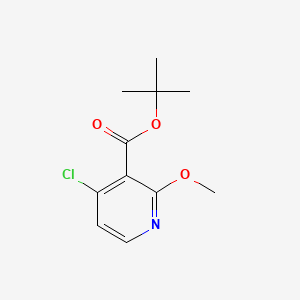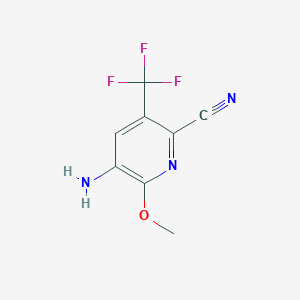
4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- is a complex organic compound with a unique structure that combines a naphthalene ring with carboxylic acid, acetyloxy, and dimethylamino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- typically involves multiple steps, starting from naphthalene derivatives. One common method includes the acetylation of 2-naphthalenecarboxylic acid followed by the introduction of the dimethylamino group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as naphthols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols. Substitution reactions can result in various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and dimethylamino groups play crucial roles in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-: This compound lacks the dimethylamino group but shares similar structural features.
2-Naphthoic acid: A simpler compound with only the carboxylic acid group attached to the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- is unique due to the presence of both acetyloxy and dimethylamino groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H15NO4 |
|---|---|
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
4-acetyloxy-6-(dimethylamino)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-9(17)20-14-7-11(15(18)19)6-10-4-5-12(16(2)3)8-13(10)14/h4-8H,1-3H3,(H,18,19) |
InChI-Schlüssel |
RECVRILPHDWBHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)



![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)

